

2-Methoxy-4-methyl-5-nitropyridine CAS number 6635-90-1

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Compound of Interest

Compound Name: 2-Methoxy-4-methyl-5-nitropyridine

Cat. No.: B1581767

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An In-Depth Technical Guide to **2-Methoxy-4-methyl-5-nitropyridine** (CAS: 6635-90-1)

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. **2-Methoxy-4-methyl-5-nitropyridine**, a substituted pyridine derivative, represents a quintessential example of a high-value chemical intermediate.^{[1][2]} Its architecture, featuring a pyridine core functionalized with strategically placed methoxy, methyl, and nitro groups, offers a confluence of reactivity and stability. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals seeking to leverage this compound in complex molecular design. The presence of both an electron-donating methoxy group and a potent electron-withdrawing nitro group imparts a unique electronic character, making it a versatile scaffold for constructing more elaborate molecular structures.^{[1][3]}

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **2-Methoxy-4-methyl-5-nitropyridine** are summarized below, providing the essential data

required for experimental design and quality control.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	6635-90-1	[1] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[1]
Appearance	Off-white to yellow crystalline powder/solid	[1] [8]
Melting Point	70-72 °C / 77-82 °C	[9]
Purity	≥97%	[1]
Synonyms	2-Methoxy-5-nitro-4-picoline	[1] [8]

Spectroscopic Signature for Structural Verification

The identity and purity of **2-Methoxy-4-methyl-5-nitropyridine** are unequivocally confirmed through spectroscopic analysis.

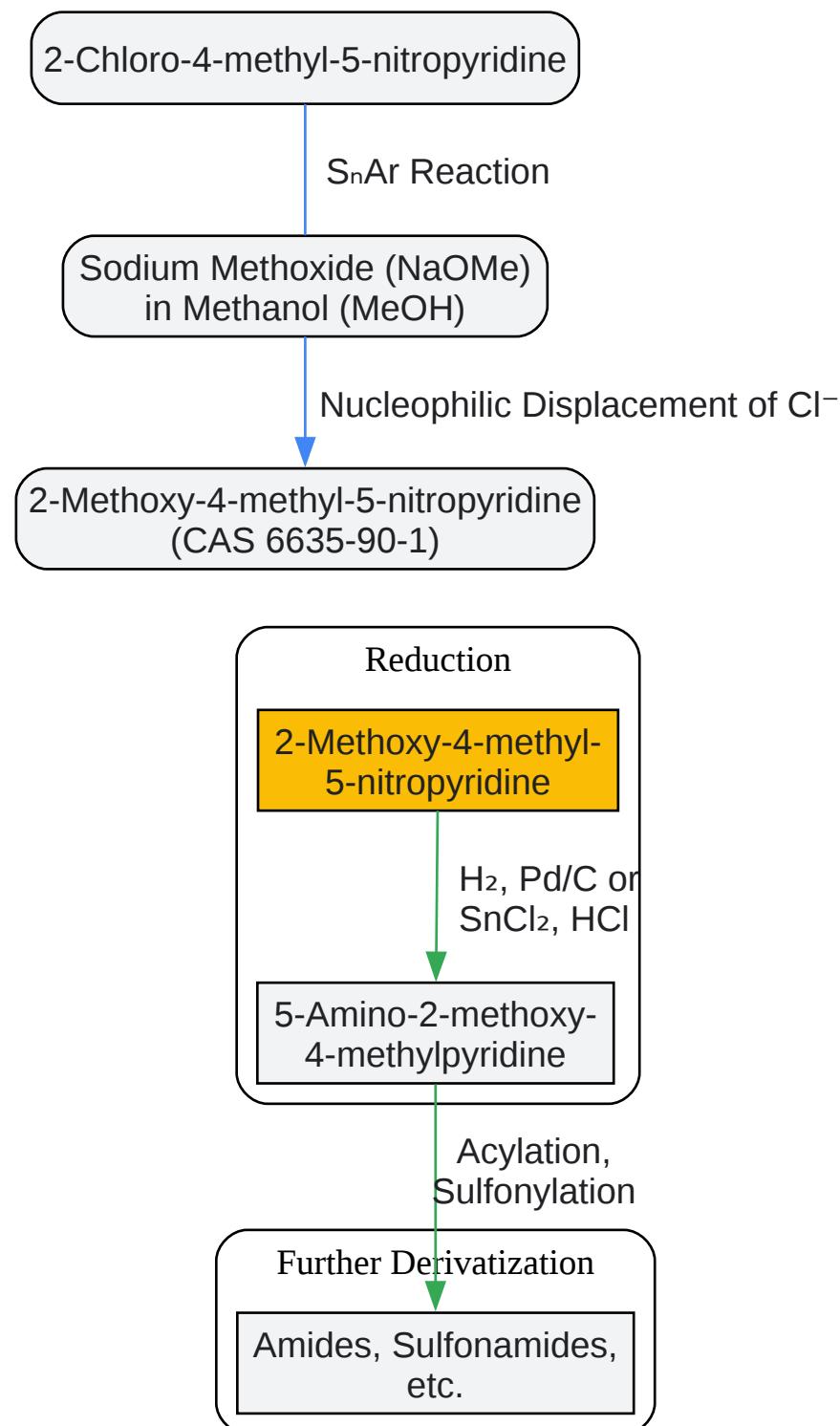
- **¹H NMR (DMSO-d₆):** The proton NMR spectrum provides a clear fingerprint of the molecule. Key chemical shifts are observed at δ 8.94 (s, 1H, proton at C6), 6.97 (s, 1H, proton at C3), 3.99 (s, 3H, methoxy protons), and 2.58 (s, 3H, methyl protons).[9] The singlet nature of the aromatic protons confirms their isolated positions on the pyridine ring.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. The low-resolution mass spectrum (LRMS) shows a prominent molecular ion peak (M⁺) at m/z 168, consistent with the compound's molecular weight.[9] High-resolution mass spectrometry (HRMS) can be employed to confirm the exact molecular formula.[10][11]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will exhibit characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), typically in the regions of

1500-1560 cm^{-1} and 1345-1385 cm^{-1} , respectively. Additional peaks will confirm the presence of C-O (methoxy) and aromatic C-H bonds.[10]

Synthesis Pathway: A Validated Protocol

The most common and efficient synthesis of **2-Methoxy-4-methyl-5-nitropyridine** involves a nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reaction. The electron-withdrawing effect of the nitro group activates the C2 position of the pyridine ring, facilitating the displacement of a leaving group, such as chloride, by a nucleophile.

Workflow for Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

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